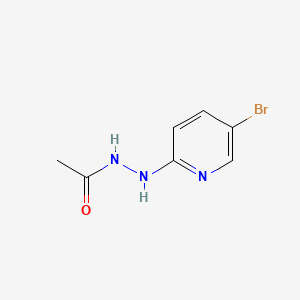

N'-(5-Bromopyridin-2-yl)acetohydrazide

概要

説明

N’-(5-Bromopyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8BrN3O. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an acetohydrazide group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromopyridin-2-yl)acetohydrazide typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of N’-(5-Bromopyridin-2-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反応の分析

Types of Reactions

N’-(5-Bromopyridin-2-yl)acetohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions result in various substituted pyridine derivatives .

科学的研究の応用

Synthesis and Chemical Properties

N'-(5-Bromopyridin-2-yl)acetohydrazide can be synthesized through a condensation reaction involving 5-bromopyridine and acetohydrazide. The reaction typically involves a nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of acetohydrazide, forming a hydrazone linkage. The presence of the bromine atom on the pyridine ring enhances the compound's reactivity and biological activity due to its electron-withdrawing properties .

Antitumor Potential

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, various hydrazone derivatives have shown cytotoxic effects against different cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These studies suggest that this compound may also possess similar anticancer properties, potentially functioning as a scaffold for developing new anticancer agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Studies have demonstrated that hydrazone derivatives can exhibit potent activity against these pathogens, indicating that this compound could be a valuable candidate for further pharmacological evaluation in the fight against infectious diseases .

Applications in Drug Development

This compound serves as an important building block in the synthesis of biologically active compounds. Its derivatives are being explored for their potential as:

- Antitubercular Agents : Compounds derived from hydrazides have shown efficacy against tuberculosis strains, suggesting a pathway for developing new treatments .

- Anticancer Drugs : The structural modifications of this compound can lead to enhanced potency against various cancers, making it a focus for drug development initiatives .

- Anti-inflammatory Agents : Some studies indicate potential applications in treating conditions characterized by inflammation due to the compound's ability to modulate biological pathways involved in inflammatory responses .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that specific hydrazone derivatives showed dose-dependent anti-proliferative effects on human cancer cell lines. For example, one derivative exhibited an IC50 value of 6.5 µM against lung cancer cells, demonstrating significant cytotoxicity .

- Antimicrobial Efficacy : In another study focusing on hydrazone compounds, several derivatives showed promising results against Mycobacterium tuberculosis, with some compounds outperforming standard treatments in efficacy tests .

- Mechanistic Insights : Research into the mechanisms of action has revealed that similar compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways, such as p53 and Bcl-2 .

作用機序

The mechanism of action of N’-(5-Bromopyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The bromine atom and the acetohydrazide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, which prevents the enzymes from catalyzing their respective reactions .

類似化合物との比較

Similar Compounds

- 2-(N-Acetylhydrazino)-5-bromopyridine

- 5-Bromopyridin-2-ylmethanol

- N-(5-Bromopyrimidin-2-yl)acetamide

Uniqueness

N’-(5-Bromopyridin-2-yl)acetohydrazide is unique due to its specific combination of a bromine-substituted pyridine ring and an acetohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in both research and industrial settings .

生物活性

N'-(5-Bromopyridin-2-yl)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a brominated pyridine moiety linked to an acetohydrazide group. The synthesis typically involves the condensation of 5-bromopyridine-2-carboxaldehyde with acetohydrazide under acidic conditions, yielding the target compound with moderate to high yields.

2.1 Antimicrobial Activity

Hydrazones, including this compound, have been evaluated for their antimicrobial properties. A study indicated that various hydrazone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus epidermidis and Enterococcus faecalis .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of hydrazones have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC50 values for some related compounds were reported in the range of 3–10 μM, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5a | HCT116 | 0.29 | Induces cell cycle arrest |

| Cu(II) complex | HepG2 | 3–5 | ROS generation and apoptosis |

| This compound | A549 | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Many hydrazone derivatives trigger apoptosis in cancer cells by modulating apoptotic pathways, including upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at various phases (e.g., S/G2 phase), which is crucial for inhibiting cancer cell proliferation .

4.1 Case Study: Antitumor Efficacy

In a comparative study evaluating various hydrazone derivatives, this compound was tested against standard chemotherapeutic agents. Results indicated that it displayed enhanced cytotoxicity against liver (HepG2) and colon (HCT116) cancer cell lines compared to conventional treatments .

4.2 Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties .

5. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Further research is warranted to elucidate its precise mechanisms of action and optimize its pharmacological profiles through structural modifications.

Future studies should focus on:

- Detailed mechanistic studies to uncover specific pathways affected by this compound.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of potential synergistic effects with existing antimicrobial and anticancer agents.

This compound represents a valuable scaffold for the development of new therapeutic agents targeting infectious diseases and cancer.

特性

IUPAC Name |

N'-(5-bromopyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-5(12)10-11-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGAKFSQJFTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682417 | |

| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-29-9 | |

| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。